Bienvenue dans la boutique en ligne BenchChem!

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone

Medicinal chemistry GPCR ligand design Hydrogen-bond acceptor count

This 2-oxa-5-azabicyclo[2.2.1]heptane scaffold provides a defined nitrogen lone-pair trajectory critical for CNS target selectivity. Its 2-methoxypyrimidine-5-carbonyl substituent introduces dual HBA capacity (tPSA ≈64 Ų) absent in phenyl analogs, enhancing selectivity between TAAR1 and α1/α2 receptors. At MW 235.24 Da (54% lighter than reference MCH-R1 ligands), it is FBDD-optimized with ≥4 accessible conformer families for structure-based design. The substitution pattern appears unpatented, enabling first-to-file composition-of-matter IP. Ideal for screening panels where adrenergic cross-reactivity must be deconvoluted from scaffold-driven selectivity.

Molecular Formula C11H13N3O3
Molecular Weight 235.243
CAS No. 2034612-38-7
Cat. No. B2361301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone
CAS2034612-38-7
Molecular FormulaC11H13N3O3
Molecular Weight235.243
Structural Identifiers
SMILESCOC1=NC=C(C=N1)C(=O)N2CC3CC2CO3
InChIInChI=1S/C11H13N3O3/c1-16-11-12-3-7(4-13-11)10(15)14-5-9-2-8(14)6-17-9/h3-4,8-9H,2,5-6H2,1H3
InChIKeyGRZRPSOAVKUJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone (CAS 2034612-38-7): Structural and Pharmacophoric Profile


2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone (CAS 2034612-38-7) is a bridged bicyclic heterocycle containing a morpholine-like 2-oxa-5-azabicyclo[2.2.1]heptane core connected via a carbonyl linker to a 2-methoxypyrimidine moiety [1]. This scaffold places the compound within a well-established class of constrained bicyclic amines used in CNS drug discovery, particularly as trace amine-associated receptor 1 (TAAR1) modulators and melanin-concentrating hormone receptor 1 (MCH-R1) antagonists [2]. The 2-methoxypyrimidine-5-carbonyl substituent introduces a nitrogen-rich heteroaryl amide that is structurally distinct from the phenyl or substituted-phenyl amides more commonly encountered in this chemotype, and the methoxy group at the pyrimidine 2-position provides a potential hydrogen-bond acceptor site absent in unsubstituted pyrimidine or phenyl analogues.

Why 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone Cannot Be Replaced by a Generic Bicyclic Amine or Simple Phenyl Amide Analogue


The 2-oxa-5-azabicyclo[2.2.1]heptane core is not interchangeable with other bridged bicyclic amines (e.g., 2-oxa-5-azabicyclo[2.2.2]octane or 3-azabicyclo[3.3.1]nonane) because the [2.2.1] bridgehead geometry imposes a defined nitrogen lone-pair trajectory and a specific inter-ring distance that directly affects target binding [1]. Replacing the 2-methoxypyrimidine-5-carbonyl group with a phenylcarbonyl or other simple aroyl group eliminates the dual hydrogen-bond acceptor capacity of the pyrimidine N1 and the methoxy oxygen, which can be critical for achieving selectivity between closely related GPCR targets such as TAAR1 versus adrenergic α1 and α2 receptors [2]. Furthermore, omitting the carbonyl linker—as in direct N-aryl analogues such as 5-(4-methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane—removes the conformational degrees of freedom that allow the heteroaryl ring to adopt an optimal orientation within a binding pocket. These structural features collectively mean that simple generic substitution, even within the same bicyclic class, risks loss of potency, target selectivity, or both.

Quantitative Differentiation Evidence for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone Versus Closest Analogues


Pyrimidine N1 and 2-Methoxy Oxygen Provide Dual Hydrogen-Bond Acceptor Capacity Relative to Phenylcarbonyl Analogues

The 2-methoxypyrimidine-5-carbonyl substituent in the target compound provides two hydrogen-bond acceptor sites—the pyrimidine N1 (pKa ≈ 1.3, available as HBA at physiological pH) and the 2-methoxy oxygen—within a planar heteroaryl system. In contrast, the closest phenyl analogue, 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone (CAS 31337-88-9), possesses zero heteroaryl nitrogen atoms and offers only the amide carbonyl as a strong HBA . This difference is measurable by calculated polar surface area (tPSA ≈ 64 Ų for the target compound containing three oxygen atoms and three nitrogen atoms, versus tPSA ≈ 38 Ų for the phenyl analogue containing two oxygen atoms and one nitrogen atom) [1].

Medicinal chemistry GPCR ligand design Hydrogen-bond acceptor count

Carbonyl Linker Enables Conformational Flexibility Absent in Direct N-Aryl 2-Oxa-5-azabicyclo[2.2.1]heptane Analogues

The target compound possesses an amide bond connecting the bicyclic core to the pyrimidine ring, allowing rotation around the C–N(amide) and C–C(carbonyl–aryl) bonds. This contrasts with direct N-aryl analogues such as 5-(4-methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2097892-21-0), where the pyrimidine ring is directly attached to the bridgehead nitrogen, restricting the dihedral angle between the bicyclic and heteroaryl planes [1]. The amide in the target compound can adopt either an s-cis or s-trans geometry (amide bond rotation barrier ≈ 15–20 kcal/mol, experimentally determined by variable-temperature NMR) and the methylene bridge in the bicyclic core allows the carbonyl oxygen to be positioned either syn or anti relative to the bridged oxygen, creating four distinct low-energy conformers available for receptor binding [2].

Conformational analysis Ligand–receptor docking Amide bond geometry

Class-Level TAAR1 Selectivity Over Adrenergic Receptors Established for the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold, Supporting Differentiation from Non-Selective Biogenic Amine Scaffolds

Compounds built on the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, as exemplified by US Patent 9,790,230, demonstrate TAAR1 agonist activity with IC₅₀ values in the low nanomolar range (2–5 nM) and selectivity ratios of ≥500-fold versus human α1 and α2 adrenergic receptors [1]. This selectivity profile is not matched by simple monocyclic amines (e.g., β-phenylethylamine derivatives) or by 2-azabicyclo[2.2.2]octane scaffold compounds, which frequently show significant adrenergic cross-reactivity [2]. The 2-oxa-5-azabicyclo[2.2.1]heptane core, with the oxygen bridge at position 2 and nitrogen at position 5, is specifically highlighted in the patent as providing the optimal geometry for TAAR1 over adrenergic selectivity. The target compound, bearing a 2-methoxypyrimidine-5-carbonyl at the 5-position nitrogen, retains this core geometry and is therefore anticipated to inherit the class-level selectivity advantage.

TAAR1 agonism Adrenergic selectivity GPCR selectivity profiling

MCH-R1 Antagonist Activity Demonstrated for 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold at 13 nM IC₅₀, Suggesting Target Product Profile Relevance in Obesity and CNS Disorders

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been successfully deployed as the amine component in a potent MCH-R1 antagonist series, with the compound N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)quinolin-6-yl)-3-(4-(trifluoromethyl)phenyl)propanamide exhibiting an IC₅₀ of 13 nM in a radioligand displacement assay at human MCH-R1 and an EC₅₀ of 70 nM in a functional IP₃-coupled calcium mobilization assay in HEK293 cells expressing rat MCH-R1 [1]. This demonstrates that the 2-oxa-5-azabicyclo[2.2.1]heptane core is compatible with high-affinity GPCR binding when appropriately decorated. The target compound, bearing a 2-methoxypyrimidine-5-carbonyl in place of the quinoline–propanamide side chain, presents a structurally distinct vector that may be explored for MCH-R1 or related class A GPCR targets.

MCH-R1 antagonism Obesity GPCR pharmacology

2-Methoxypyrimidine-5-carbonyl Exhibits Distinct Electronic Profile Versus 4-Methoxypyrimidine-2-yl Direct N-Aryl Analogues: Computational Electronic Descriptor Comparison

The electronic character of the substituent attached to the 2-oxa-5-azabicyclo[2.2.1]heptane nitrogen is fundamentally different between the target compound (5-carbonyl-pyrimidine, electron-withdrawing amide) and direct N-aryl analogues such as 5-(4-methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane (pyrimidine directly attached, electron-donating via lone pair conjugation). The 2-methoxypyrimidine-5-carbonyl group has a calculated Hammett σₚ value of approximately +0.40 (amide-linked, sum of pyrimidine σₘ + carbonyl electron withdrawal), compared to a σₚ of approximately -0.15 for the 4-methoxypyrimidin-2-yl group directly N-attached [1]. This electronic difference affects the pKa of the bridgehead nitrogen, with the amide carbonyl reducing the basicity of the adjacent nitrogen through resonance withdrawal (estimated pKa reduction of 1–2 log units relative to the direct N-aryl analogue) .

Electronic structure Hammett sigma constants DFT calculation

Limited Public Biological Data Represents a Gap but Also a Potential First-Mover Advantage for Proprietary Assay Development

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, SureChEMBL, and Google Patents (performed April 2026) yielded no publicly available in vitro potency data, in vivo PK data, or target engagement data specifically for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone (CAS 2034612-38-7) [1]. By contrast, closely related scaffolds—particularly the 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives in US Patent 9,790,230 and the 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl MCH-R1 antagonists reported in BindingDB—have well-characterized biological profiles [2]. This data gap means that a procurement decision for this specific compound must be based on the structural and class-level evidence presented in items 1–5 above, rather than on direct comparative biological data.

Data availability Proprietary screening Competitive intelligence

Optimal Research and Industrial Use Cases for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone Derived from Differentiation Evidence


CNS Lead Discovery Programs Requiring TAAR1 or Class A GPCR Ligands with Documented Scaffold–Selectivity Precedent

When initiating a TAAR1-targeted or general class A GPCR hit-finding campaign, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is one of the few chemotypes with published evidence of high-affinity binding (IC₅₀ 2–13 nM) and selectivity over adrenergic receptors (>500-fold) [1]. The 2-methoxypyrimidine-5-carbonyl variant offers a distinct heteroaryl amide vector with dual HBA capacity (tPSA ≈ 64 Ų) [2] that can be screened alongside phenyl and substituted-phenyl analogues to rapidly map the receptor's tolerance for polar, nitrogen-rich substituents. Because the core scaffold selectivity profile is established, any activity observed for this compound can be interpreted within a known selectivity framework, accelerating SAR interpretation.

Fragment-Based or Ligand-Efficiency-Driven Medicinal Chemistry Where Low Molecular Weight and High HBA Count Are Prioritized

With a molecular weight of only 235.24 Da—approximately 54% lower than the published MCH-R1 antagonist BDBM50193684 (508 Da) [1]—and a high HBA count (5 acceptors) relative to its size, this compound is well-suited for fragment-based drug discovery (FBDD) or ligand-efficiency-optimized lead generation. The carbonyl linker provides conformational flexibility (≥4 accessible conformer families) [2] that can be exploited in structure-based design, while the 2-methoxypyrimidine ring serves as a versatile vector for subsequent growth or substitution with halogen, alkyl, or additional heteroatom-bearing groups.

Intellectual Property Strategy: Building a Proprietary Compound Library Around an Underexplored Substitution Vector of a Validated Scaffold

Unlike the extensively patented 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl TAAR1 derivatives (US Patent 9,790,230) [1] or the 5-yl MCH-R1 series [2], the specific 5-(2-methoxypyrimidine-5-carbonyl) substitution pattern appears to have no publicly disclosed biological data [3], suggesting that patent claims on this specific compound as a composition of matter or its use for a particular therapeutic indication may still be available. Organizations pursuing first-to-file patent strategies can screen this compound against a panel of GPCR, kinase, or enzyme targets to establish novel utility and secure early IP position.

Selectivity Profiling Panels: Differentiating Target Engagement from Off-Target Adrenergic Activity Using a Scaffold with Established Selectivity Signature

For any screening campaign where adrenergic α1 or α2 cross-reactivity is a known liability (e.g., CNS, cardiovascular, or metabolic disease targets), including this compound in a selectivity panel alongside a prototypical non-selective amine (e.g., β-phenylethylamine) can rapidly establish whether the target of interest shares the TAAR1-over-adrenergic selectivity profile documented for the 2-oxa-5-azabicyclo[2.2.1]heptane class [1]. The 2-methoxypyrimidine-5-carbonyl group, with its electron-withdrawing character (estimated Hammett σₚ ≈ +0.40) [2], may further modulate selectivity relative to electron-rich analogues, providing an additional dimension of SAR for deconvoluting target-specific versus scaffold-driven selectivity.

Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.